

The Clinical Development of Mardepodect: A Technical Overview

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Compound of Interest

Compound Name: Mardepodect succinate

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Introduction

Mardepodect (PF-02545920) is an investigational small molecule that was developed by Pfizer as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). The clinical development program for mardepodect targeted two primary central nervous system disorders: schizophrenia and Huntington's disease. Preclinical evidence suggested that by modulating cyclic nucleotide signaling in the brain, mardepodect could offer a novel therapeutic approach for these conditions.^[1] Despite promising early-stage results, the development of mardepodect was ultimately discontinued in 2017 due to a lack of demonstrated efficacy in Phase II clinical trials for both indications.^[2]

This technical guide provides a comprehensive overview of the clinical development history of mardepodect, detailing its mechanism of action, preclinical rationale, and the design and outcomes of its key clinical trials.

Mechanism of Action and Preclinical Rationale

Mardepodect exerts its pharmacological effect by selectively inhibiting the PDE10A enzyme. This enzyme is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and emotional regulation.^[2] PDE10A is responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in intracellular signaling cascades.

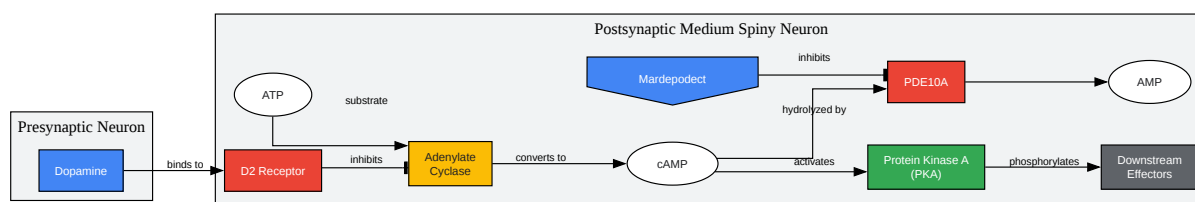
By inhibiting PDE10A, mardepodect leads to an accumulation of intracellular cAMP and cGMP, which in turn activates protein kinase A (PKA). This activation of the cAMP/PKA signaling pathway is believed to be the primary mechanism through which mardepodect was expected to exert its therapeutic effects in both schizophrenia and Huntington's disease.[3]

Preclinical Evidence

The potential of mardepodect as an antipsychotic was evaluated in preclinical studies using the conditioned avoidance response (CAR) test in rodents.[4] The CAR test is a well-established behavioral model with high predictive validity for antipsychotic activity.[4] In this paradigm, animals learn to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotic drugs characteristically suppress this conditioned avoidance behavior without impairing the animal's ability to escape the aversive stimulus, and mardepodect demonstrated activity in this model.[5] [6]

Signaling Pathway of Mardepodect

The following diagram illustrates the proposed signaling pathway affected by mardepodect in striatal medium spiny neurons.



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Caption: Mardepodect inhibits PDE10A, increasing cAMP levels and PKA activity.

Clinical Development Program

The clinical development of mardepodect included Phase I studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics, followed by Phase II proof-of-concept trials in patients with schizophrenia and Huntington's disease.

Phase I Studies in Healthy Volunteers

Multiple Phase I studies were conducted to evaluate the safety and pharmacokinetic profile of mardepodect in healthy volunteers. These studies were crucial for determining the appropriate dose ranges for the subsequent Phase II trials. While detailed quantitative data from these studies are not publicly available, they established a safety profile that supported further investigation in patient populations.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Phase II Clinical Trial in Schizophrenia (NCT00570063)

This was a randomized, double-blind, placebo-controlled inpatient study designed to evaluate the efficacy and safety of mardepodect in patients with an acute exacerbation of schizophrenia.[\[11\]](#)

- **Primary Objective:** To assess the efficacy of mardepodect compared to placebo in reducing the symptoms of schizophrenia.
- **Primary Endpoint:** Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[\[11\]](#) The PANSS is a 30-item scale used to assess the severity of positive, negative, and general psychopathology symptoms of schizophrenia, with each item rated on a 7-point scale.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- **Inclusion Criteria:** Patients with a primary diagnosis of schizophrenia experiencing an acute exacerbation.[\[11\]](#)
- **Exclusion Criteria:** Included a primary psychiatric diagnosis other than schizophrenia and substance abuse or dependence within the last 6 months.[\[11\]](#)

The trial failed to demonstrate a statistically significant difference between mardepodect and placebo on the primary endpoint of PANSS total score.[\[17\]](#)

Phase II Clinical Trial in Schizophrenia (NCT01939548)

This outpatient study evaluated the efficacy, safety, and tolerability of mardepodect as an adjunctive treatment for patients with sub-optimally controlled symptoms of schizophrenia.[18]

- Primary Objective: To determine if adjunctive treatment with mardepodect is effective in improving symptoms in patients with schizophrenia who are not adequately responding to their current antipsychotic medication.
- Primary Endpoint: Change from baseline in the PANSS total score.[18]
- Secondary Endpoint: Change from baseline in the Personal and Social Performance (PSP) scale, a clinician-rated scale measuring personal and social functioning.[18]

This study was terminated early based on a pre-planned interim analysis which indicated that the trial was unlikely to meet its pre-specified efficacy criteria. The decision was not based on any safety concerns.[19]

Phase II Clinical Trial in Huntington's Disease (AMARYLLIS - NCT02197130)

The AMARYLLIS trial was a randomized, double-blind, placebo-controlled study to assess the efficacy and safety of mardepodect in subjects with Huntington's disease.[20][21]

- Primary Objective: To evaluate the efficacy of mardepodect in improving motor impairment in individuals with Huntington's disease.
- Primary Endpoint: Change from baseline in the Unified Huntington's Disease Rating Scale Total Motor Score (UHDRS-TMS) after 26 weeks of treatment.[20] The UHDRS-TMS is a standardized assessment of motor function in Huntington's disease.[22][23][24][25][26]
- Secondary Endpoints: Included the change from baseline in the Total Maximum Chorea (TMC) score of the UHDRS.[20]
- Inclusion Criteria: Included a CAG repeat length of 36 or greater, a UHDRS-TMS of 10 or greater, and a Total Functional Capacity of 7 or greater.[20]

- Treatment Arms: Patients were randomized to receive mardepodect 5 mg twice daily, mardepodect 20 mg twice daily, or placebo.[27]

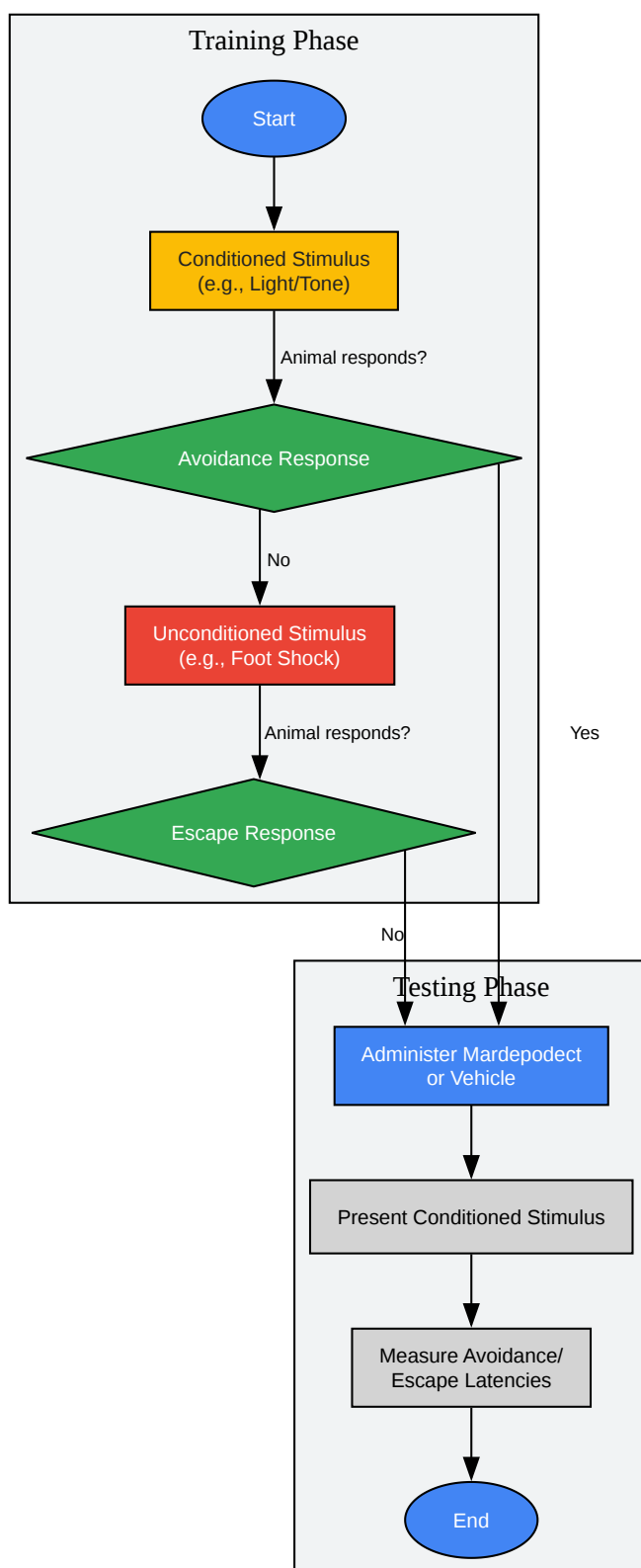
Parameter	Mardepodect 5 mg	Mardepodect 20 mg	Placebo
Number of Randomized Subjects	79	56	81
Primary Endpoint (Change in UHDRS-TMS)	No significant improvement vs. placebo	No significant improvement vs. placebo	-
Secondary Endpoint (Change in UHDRS-TMC)	No significant improvement vs. placebo	No significant improvement vs. placebo	-
Adverse Events	86% of patients	90% of patients	72% of patients
Most Common Adverse Events	Somnolence, fatigue, weight decrease	Somnolence, fatigue, weight decrease	Somnolence, fatigue, weight decrease
Discontinuation due to Adverse Events	14%	26%	6%

Data sourced from Delnomdedieu et al., 2018.[27][28]

The AMARYLLIS trial did not meet its primary or secondary efficacy endpoints, showing no significant improvement in motor function in patients with Huntington's disease treated with mardepodect compared to placebo.[1][21] However, pre-specified exploratory quantitative motor (Q-Motor) measures suggested a dose-dependent improvement in motor coordination.[28] The treatment was generally safe and well-tolerated, although there was a higher rate of discontinuation due to adverse events in the 20 mg group.[27]

Experimental Workflow Diagrams

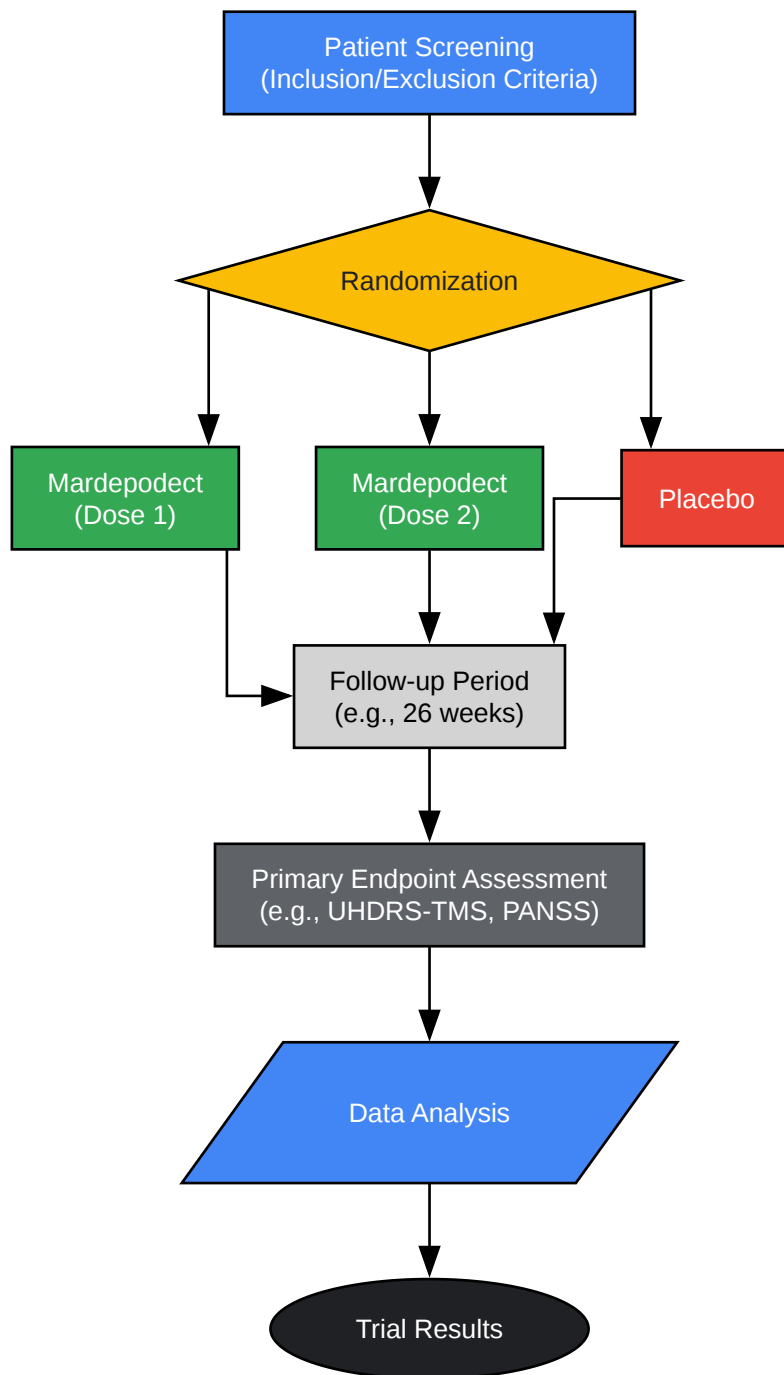
Conditioned Avoidance Response (CAR) Experimental Workflow



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Caption: Workflow of the Conditioned Avoidance Response experiment.

Clinical Trial Workflow for a Phase II Study



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Caption: A generalized workflow for a Phase II clinical trial.

Conclusion

The clinical development of mardepodect represents a concerted effort to translate a novel pharmacological mechanism into a therapeutic intervention for schizophrenia and Huntington's disease. While the preclinical data provided a strong rationale for its development, the Phase II clinical trials did not demonstrate the required efficacy to support continuation of the program. The discontinuation of mardepodect underscores the challenges inherent in CNS drug development and highlights the critical importance of robust efficacy signals in mid-stage clinical trials. The data generated from the mardepodect clinical development program, however, remain a valuable resource for the scientific community, contributing to our understanding of PDE10A biology and the complex pathophysiology of schizophrenia and Huntington's disease.

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